Core Compound Profile: Identity and Physicochemical Properties
Core Compound Profile: Identity and Physicochemical Properties
An In-Depth Technical Guide to Methyl 3-Chloro-4-methylbenzoate (CAS 56525-63-4)
Abstract: This technical guide provides a comprehensive overview of Methyl 3-Chloro-4-methylbenzoate (CAS 56525-63-4), a key chemical intermediate in organic synthesis. The document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries. It delves into the compound's physicochemical properties, outlines a robust synthesis and purification protocol, details modern analytical characterization techniques, discusses its applications, and provides essential safety and handling information. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the subject matter.
Methyl 3-chloro-4-methylbenzoate is a substituted aromatic ester that serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structural features—a chlorinated and methylated benzene ring attached to a methyl ester group—offer multiple sites for chemical modification.
Chemical Structure
The molecular architecture is fundamental to its reactivity and function in synthetic pathways.
Caption: 2D Chemical Structure of Methyl 3-chloro-4-methylbenzoate.
Chemical Identifiers and Properties
A summary of key identifiers and physicochemical data is crucial for laboratory use. The data presented below has been aggregated from authoritative chemical databases.[2][3][4]
| Property | Value |
| IUPAC Name | methyl 3-chloro-4-methylbenzoate |
| CAS Number | 56525-63-4 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol [2][4] |
| Appearance | White to almost white powder or lump[3][5] |
| Melting Point | 28-29 °C[3] |
| Boiling Point | 119-120 °C at 10 mmHg[3] |
| Density | ~1.186 g/cm³ (Predicted)[3] |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC)Cl[2] |
| InChIKey | KTFQDZCNPGFKAH-UHFFFAOYSA-N[2] |
Synthesis and Purification
The most direct and industrially scalable synthesis of Methyl 3-Chloro-4-methylbenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-Chloro-4-methylbenzoic acid. This acid-catalyzed reaction is a cornerstone of organic chemistry, valued for its efficiency and use of readily available reagents.[6]
Synthetic Pathway: Fischer Esterification
The reaction involves protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from methanol. Subsequent proton transfers and elimination of a water molecule yield the ester.
Caption: Fischer esterification of 3-Chloro-4-methylbenzoic acid.
Experimental Protocol: Synthesis
This protocol is a self-validating system; progress can be monitored via Thin-Layer Chromatography (TLC) to ensure the reaction proceeds to completion.
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-4-methylbenzoic acid (17.0 g, 0.1 mol).[7]
-
Reagent Addition: Add 100 mL of methanol (an excess, to serve as both reagent and solvent) to the flask.
-
Catalysis: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture and spot them on a TLC plate alongside the starting material. Develop the plate using a solvent system like 4:1 Hexane:Ethyl Acetate. The reaction is complete when the spot corresponding to the starting acid has disappeared.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Workup - Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The crude product may precipitate as a solid or an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 3-Chloro-4-methylbenzoate.
Experimental Protocol: Purification
The crude product is purified by flash column chromatography to achieve high purity (>98%), which is suitable for most research and development applications.[8]
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a hexane slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC) and remove the solvent under reduced pressure to yield the purified product as a white solid or colorless oil.
Analytical Characterization Workflow
Rigorous analytical testing is imperative to confirm the identity and purity of the synthesized compound. A multi-technique approach ensures unambiguous structural elucidation and quantification of impurities.[9][10]
Caption: A typical workflow for the analytical validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure confirmation.[11][12]
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~7.9 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, Ar-CH₃). The splitting pattern of the aromatic protons provides definitive evidence of the substitution pattern.
-
¹³C NMR (100 MHz, CDCl₃): Expected to show 9 distinct signals, corresponding to each unique carbon atom in the molecule, including the carbonyl carbon (~166 ppm), aromatic carbons (125-140 ppm), the ester methyl carbon (~52 ppm), and the aromatic methyl carbon (~20 ppm).
Mass Spectrometry (MS)
MS confirms the molecular weight and elemental composition.
-
GC-MS (EI): The mass spectrum should exhibit a molecular ion peak [M]⁺ cluster at m/z 184 and 186, with a characteristic ~3:1 isotopic abundance ratio, confirming the presence of one chlorine atom. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carbonyl group (C=O).
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for determining the purity of the final compound.[9]
-
Methodology: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is effective for separation.
-
Detection: UV detection at 254 nm is appropriate due to the aromatic nature of the compound.
-
Result: A pure sample should yield a single major peak, allowing for the quantification of purity, which should exceed 98.0% for use in sensitive applications.
Applications in Research and Drug Development
Methyl 3-Chloro-4-methylbenzoate is not an end-product but a valuable intermediate. Its utility arises from the differential reactivity of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The aromatic ring can undergo further electrophilic substitution, and the methyl group can be functionalized, for example, via free-radical bromination. These transformations make it a key starting material in the synthesis of various target molecules.[1][4]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent. The information below is summarized from globally harmonized system (GHS) classifications.[2][13][14]
GHS Hazard Information
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation[2][13] |
| Eye Irritation | H319 | Causes serious eye irritation[2][13] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[2] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.[14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed when not in use.[1] The compound should be stored at room temperature.[3]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[13][14]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[13][14]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Conclusion
Methyl 3-Chloro-4-methylbenzoate is a foundational building block in modern organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical profile make it a reliable intermediate for researchers and drug development professionals. A thorough understanding of its chemistry, coupled with strict adherence to safety protocols, enables its effective and safe application in the creation of novel and complex chemical entities.
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